Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are bicyclic compounds containing a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring This compound is characterized by the presence of a chloro group at the 6th position, a formyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring
Biochemical Analysis
Biochemical Properties
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase . These interactions can modulate immune responses and inflammatory pathways, making this compound a potential candidate for therapeutic applications.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles . Additionally, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound may inhibit the activity of IDO, an enzyme involved in tryptophan metabolism, thereby modulating immune responses . Additionally, it can interact with signaling molecules such as p38 MAP kinase, influencing inflammatory pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to changes in their biological activity . Long-term exposure to this compound may result in sustained modulation of cellular processes, including gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating immune responses and inflammatory pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can modulate the activity of enzymes involved in tryptophan metabolism, such as IDO . This interaction can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate typically involves the formylation of ethyl indole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, where ethyl indole-2-carboxylate is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3rd position . The chloro group can be introduced via electrophilic substitution using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Ethyl 6-chloro-3-carboxy-1H-indole-2-carboxylate.
Reduction: Ethyl 6-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Ethyl 6-substituted-3-formyl-1H-indole-2-carboxylate derivatives.
Scientific Research Applications
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various indole derivatives with potential biological activities.
Biology: Indole derivatives are known for their role in biological systems, including as signaling molecules and enzyme inhibitors.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate: Similar structure but with a fluoro group instead of a chloro group, which may result in different reactivity and biological activity.
Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate: Contains a bromo group, which can influence its chemical and biological properties.
Ethyl 6-methyl-3-formyl-1H-indole-2-carboxylate: The presence of a methyl group instead of a halogen can significantly alter its reactivity and applications.
Properties
IUPAC Name |
ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYTWZZBBGPYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404652 | |
Record name | Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586336-88-1 | |
Record name | Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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